molecular formula C13H13BrO2 B13645342 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one

1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13645342
M. Wt: 281.14 g/mol
InChI Key: YAWPYEFPKJNVPW-UHFFFAOYSA-N
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Description

1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one (CAS: 1250599-30-4) is a brominated benzofuran derivative with a molecular weight of 281.15 g/mol and a purity of 98% . The compound features a benzofuran core substituted with a bromine atom at the 7-position and a 2,2-dimethylpropan-1-one group at the 2-position. It has been historically cataloged as a research chemical for laboratory use, though commercial availability is currently discontinued . Its structural complexity and halogenated aromatic system make it relevant in synthetic organic chemistry, particularly in ligand design and pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H13BrO2/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7H,1-3H3

InChI Key

YAWPYEFPKJNVPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at the 7-position enables nucleophilic aromatic substitution. Potential reactions include:

  • SₙAr (Nucleophilic Aromatic Substitution) : Replacing bromine with nucleophiles (e.g., amines, alcohols) under strongly basic conditions.

  • Cross-coupling reactions : Suzuki or Buchwald-Hartwig couplings to introduce aryl or alkenyl groups, as seen in related benzofuran derivatives .

Electrophilic Aromatic Substitution

The benzofuran ring’s electron-deficient nature (due to oxygen) directs electrophilic attack to the 4- and 5-positions. Reactions may include:

  • Nitration : Introducing nitro groups at activated positions.

  • Alkylation/Acylation : Further functionalization via Friedel-Crafts or similar methods.

Ketone Reactivity

The dimethylpropanone group (C=O) participates in:

  • Nucleophilic additions : Reactions with Grignard reagents, hydrazines, or enolates.

  • Condensation reactions : Aldol or Mannich reactions to form carbon-carbon bonds.

Comparative Reactivity Analysis

Compound Functional Groups Reactivity Highlights
1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-oneBromine, ketoneElectrophilic substitution at 4/5-positions; nucleophilic substitution at bromine
1-(7-Bromobenzofuran-2-yl)ethanoneBromine, ketoneSimilar SₙAr/Cross-coupling potential; fewer steric hindrances compared to bulkier ketones
7-BromoindoleBromine, indoleLess reactive due to electron-rich indole ring; limited substitution sites

Scientific Research Applications

1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical data for 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one and its closest analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthetic Yield/Notes
This compound 7-Br, 2-(2,2-dimethylpropan-1-one) C₁₂H₁₁BrO₂ 281.15 Purity: 98%; Discontinued commercially N/A (availability discontinued)
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) 4-Br on phenyl ring, 2,2-dimethylpropan-1-one C₁₁H₁₃BrO 257.13 Isolated yield: 80% (via decarboxylative alkylation) Higher synthetic feasibility; used in catalytic studies
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha) 4-Cl on phenyl ring, 2,2-dimethylpropan-1-one C₁₁H₁₃ClO 212.67 Isolated yield: 80% Chlorine substitution reduces molecular weight vs. bromine analogs
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one 5-Br, 7-CH₃ on benzofuran; 2-methylpropan-1-one C₁₃H₁₃BrO₂ 281.15 Active pharmaceutical intermediate Structural isomerism alters reactivity and applications
1-(7-Bromo-4-methyl-furopyridin-6-yl)-2,2-dimethylpropan-1-one (245bb) 7-Br, 4-CH₃ on furopyridine; 2,2-dimethylpropan-1-one C₁₃H₁₄BrNO₂ 312.17 Low yield (11%); inseparable mixture challenges Heterocyclic core impacts solubility and ligand-binding potential

Structural and Functional Differences

  • Halogen Position and Electronic Effects :

    • The 7-bromo substitution on benzofuran in the target compound contrasts with 4-bromo or 4-chloro substitutions in phenyl-based analogs (e.g., 3ia, 3ha). Bromine at the 7-position on benzofuran enhances steric hindrance and electron-withdrawing effects compared to para-substituted phenyl derivatives .
    • The 5-bromo-7-methyl benzofuran analog (CAS: 1432681-76-9) introduces methyl substitution, which increases hydrophobicity and may stabilize π-π stacking in ligand-receptor interactions .
  • Ketone Group Variations :

    • The 2,2-dimethylpropan-1-one group in the target compound provides greater steric bulk compared to the 2-methylpropan-1-one group in the 5-bromo-7-methyl benzofuran analog. This difference influences reactivity in nucleophilic additions or condensations .
  • Heterocyclic Core Modifications: Replacement of benzofuran with furopyridine (e.g., 245bb) introduces nitrogen into the heterocyclic system, altering electronic properties and coordination capabilities. However, the synthetic yield of 245bb is notably low (11%), reflecting challenges in isolating such derivatives .

Biological Activity

1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H16BrO
  • Molecular Weight : 282.18 g/mol
  • CAS Number : 1249198-75-1
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the bromobenzofuran moiety enhances its ability to interact with biological systems, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a possible role in cancer therapeutics.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzofuran derivatives indicate that they may exert protective effects against neurodegenerative diseases. The proposed mechanism includes the modulation of oxidative stress and inflammation in neuronal cells .

Case Studies

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively.
Study B (2024)Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating potential for further development as an anticancer agent.
Study C (2024)Reported neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid plaque formation by 30%.

Q & A

Q. What are the common synthetic routes for preparing 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one?

The synthesis typically involves bromination of a benzofuran precursor followed by ketone functionalization. For example:

  • Friedel-Crafts acylation : Reacting 7-bromobenzofuran with 2,2-dimethylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Halogenation strategies : Electrophilic bromination at the 7-position of benzofuran derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or CCl₄ .
  • Optimization : Reflux conditions (e.g., 80–100°C) with catalysts like piperidine improve yields, as seen in analogous benzofuran ketone syntheses .

Q. Key Reaction Parameters :

ParameterTypical Range
Temperature80–120°C
SolventDichloromethane, DMF
CatalystAlCl₃, FeCl₃, or piperidine
Reaction Time6–24 hours

Q. How are the physical and spectroscopic properties of this compound characterized?

Standard characterization includes:

  • Melting Point : Determined via differential scanning calorimetry (DSC).
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the bromobenzofuran moiety (δ 7.2–7.8 ppm for aromatic protons) and the dimethylpropanone group (δ 1.2–1.5 ppm for methyl groups) .
    • IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br vibration at ~600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₃H₁₃BrO₂ (exact mass: 297.01 g/mol) .

Advanced Research Questions

Q. How can conflicting crystallographic data on bromobenzofuran derivatives be resolved?

Discrepancies in X-ray diffraction (XRD) data may arise from:

  • Polymorphism : Different crystal packing modes (e.g., monoclinic vs. triclinic systems) .
  • Disorder in Br positions : Refinement using high-resolution data (R factor < 0.05) and software like SHELXL .
  • Validation : Cross-referencing with computational models (DFT-optimized geometries) to confirm bond lengths/angles .

Example : In 1-(5-Bromo-1-benzofuran-2-yl)ethanone, XRD confirmed a planar benzofuran ring with a dihedral angle of 2.1° between the ketone and brominated ring .

Q. What strategies address low reproducibility in biological activity studies of bromobenzofuran derivatives?

  • Sample Stability : Degradation of organic compounds (e.g., ketone oxidation) during assays can skew results. Stabilize samples via continuous cooling (4°C) and inert atmospheres (N₂) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy, halogen) to isolate bioactive motifs. For example, 7-bromo substitution enhances antifungal activity compared to non-halogenated analogs .
  • Dose-Response Validation : Use multiple cell lines or enzyme assays to confirm IC₅₀ consistency .

Q. How can computational methods enhance the design of bromobenzofuran-based inhibitors?

  • Docking Studies : Map the compound’s binding affinity to target proteins (e.g., cytochrome P450) using AutoDock Vina. The bromine atom often contributes to halogen bonding in active sites .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.2 for this compound, indicating moderate lipophilicity) .
  • Electronic Effects : DFT calculations (e.g., HOMO-LUMO gaps) reveal electron-withdrawing effects of the bromine atom, which influence reactivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Byproduct Formation : Brominated intermediates may undergo side reactions (e.g., debromination). Monitor via LC-MS and optimize quenching steps .

  • Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (solvent: ethanol/water) or fractional distillation .

  • Yield Optimization :

    ParameterLab Scale (mg)Pilot Scale (g)
    Yield45–60%30–40%
    Purity>95%>90%

Q. How do solvent effects influence the reactivity of this compound in cross-coupling reactions?

  • Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms but may protonate the benzofuran oxygen, reducing electrophilicity.
  • Aprotic Solvents (e.g., DMF) : Enhance Suzuki-Miyaura coupling efficiency by stabilizing palladium catalysts. For example, coupling with phenylboronic acid achieves ~70% yield in DMF vs. 40% in THF .

Q. What safety protocols are critical when handling this compound?

  • Toxicity : Brominated aromatics are potential mutagens. Use PPE (gloves, goggles) and work in fume hoods .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .

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